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Cat. No.: B1359916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 2,5-
Dimethylfuran-3-thiol (CAS No. 55764-23-3), a volatile sulfur compound of significant interest

in flavor and fragrance chemistry as well as in other specialized areas of chemical research.

This document collates and interprets available mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy data. Recognizing the challenges in obtaining direct

experimental spectra for this compound, this guide synthesizes information from established

chemical databases and provides predicted spectral data based on established principles of

spectroscopy and analysis of structurally similar compounds. Detailed, field-proven

experimental protocols for acquiring high-quality MS and NMR data for volatile thiols are also

presented, offering a robust framework for researchers.

Introduction: The Chemical Identity of 2,5-
Dimethylfuran-3-thiol
2,5-Dimethylfuran-3-thiol is a heteroaromatic compound known for its potent, meaty, and

sulfurous aroma.[1][2] Its unique organoleptic properties make it a key component in the

formulation of savory flavors.[3] Beyond its role in the food industry, its furanthiol moiety is a

structural motif of interest in medicinal chemistry and materials science. Accurate spectroscopic
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characterization is paramount for its unambiguous identification, purity assessment, and for

understanding its chemical behavior in various matrices.

Chemical Structure and Properties:

Property Value Source(s)

Molecular Formula C₆H₈OS [4]

Molecular Weight 128.19 g/mol [3]

CAS Number 55764-23-3 [4]

Appearance
Light yellow to brown clear

liquid
[5]

Boiling Point 175-177 °C at 760 mmHg [3]

IUPAC Name 2,5-dimethylfuran-3-thiol [3]

Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of 2,5-Dimethylfuran-3-thiol, and for elucidating its structure through

fragmentation analysis. The primary ionization technique for volatile compounds like this is

Electron Ionization (EI).

Predicted Electron Ionization Mass Spectrum
While a publicly available, high-resolution mass spectrum for 2,5-Dimethylfuran-3-thiol is not

readily accessible, a predicted fragmentation pattern can be derived from its structure and

comparison with similar molecules, such as 2-methyl-3-furanthiol.[6] The molecular ion peak

(M⁺) is expected at m/z 128. The fragmentation is likely to proceed through pathways that

stabilize the resulting cations, primarily involving the furan ring and the thiol group.

Expected Key Fragment Ions:
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m/z Proposed Fragment Comments

128 [C₆H₈OS]⁺

Molecular Ion (M⁺). Expected

to be of moderate to high

intensity.

113 [M - CH₃]⁺
Loss of a methyl group from

the furan ring.

95 [M - SH]⁺ Loss of the sulfhydryl radical.

85 [M - C₂H₃O]⁺ Cleavage of the furan ring.

43 [C₂H₃O]⁺

Acetyl cation, a common

fragment from cleavage of the

furan ring.

Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of

volatile flavor compounds.[7][8] The following protocol is a robust starting point for the analysis

of 2,5-Dimethylfuran-3-thiol.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

Vial Preparation: Place 1-5 g of the sample matrix (e.g., food product, reaction mixture) into a

20 mL headspace vial.

Internal Standard: Spike the sample with an appropriate internal standard (e.g., deuterated

furan or a thiol with a different molecular weight) to ensure accurate quantification.

Matrix Modification: For aqueous samples, add NaCl to saturation to increase the volatility of

the analyte.

Incubation: Equilibrate the vial at a controlled temperature (e.g., 40-60 °C) for a set time

(e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

Extraction: Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to

the headspace for a defined period (e.g., 20-40 minutes) to adsorb the analytes.
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GC-MS Instrumentation and Parameters:

Gas Chromatograph: Agilent 8890 GC System or equivalent.

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

Inlet: Split/splitless injector, operated in splitless mode for high sensitivity. Injector

temperature: 250 °C.

Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

Oven Temperature Program:

Initial temperature: 40 °C, hold for 2 minutes.

Ramp: 5 °C/min to 150 °C.

Ramp: 20 °C/min to 250 °C, hold for 5 minutes.

MS Parameters:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Scan Range: m/z 35-350.

Workflow Diagram for GC-MS Analysis:

Sample Preparation GC-MS Analysis Data Processing

Sample in Vial Add Internal Standard Incubate and Equilibrate HS-SPME Extraction GC SeparationDesorption MS Detection (EI) Data Acquisition Library Search & Identification Quantification Final Report
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Click to download full resolution via product page

Caption: GC-MS analysis workflow from sample preparation to data processing.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2,5-
Dimethylfuran-3-thiol. Both ¹H and ¹³C NMR are essential for its structural confirmation.

Predicted ¹H NMR Spectrum
Based on the principles of chemical shifts and spin-spin coupling, and by analogy with similar

furan and thiol compounds, the following ¹H NMR spectrum is predicted for 2,5-Dimethylfuran-
3-thiol.[9]

Predicted ¹H NMR Chemical Shifts and Multiplicities (in CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~6.0-6.2 Singlet (s) 1H H-4 (furan ring proton)

~3.2-3.5 Singlet (s) 1H -SH (thiol proton)

~2.3-2.5 Singlet (s) 3H -CH₃ at C-5

~2.1-2.3 Singlet (s) 3H -CH₃ at C-2

Causality behind predicted shifts: The furan ring proton (H-4) is expected to be in the aromatic

region, though upfield compared to benzene due to the influence of the oxygen atom. The

methyl protons are slightly deshielded due to their attachment to the furan ring. The thiol proton

chemical shift can be variable and is concentration and solvent dependent; it is often a broad

singlet and may not show coupling.

Predicted ¹³C NMR Spectrum
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The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in

the molecule. Although specific experimental data is not readily available, a link to a ¹³C NMR

spectrum on SpectraBase exists, suggesting data has been acquired.[10][11] Predicted

chemical shifts are provided below.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

Chemical Shift (δ, ppm) Assignment

~150-155 C-5 (carbon attached to methyl)

~145-150 C-2 (carbon attached to methyl)

~115-120 C-4 (furan ring CH)

~110-115 C-3 (carbon attached to thiol)

~13-15 -CH₃ at C-5

~11-13 -CH₃ at C-2

Causality behind predicted shifts: The carbons of the furan ring appear in the downfield region

characteristic of aromatic and heteroaromatic systems. The carbons attached to the oxygen (C-

2 and C-5) are expected to be the most downfield. The carbon bearing the thiol group (C-3) will

be upfield relative to the oxygen-bound carbons. The methyl carbons will appear in the typical

upfield aliphatic region.

Experimental Protocol for NMR Analysis
Acquiring high-quality NMR spectra of volatile and potentially air-sensitive thiols requires

careful sample preparation and instrument setup.[12][13][14]

Sample Preparation:

Solvent Selection: Use a deuterated solvent in which the compound is soluble, typically

chloroform-d (CDCl₃) for non-polar compounds.

Sample Concentration: Prepare a solution of 5-10 mg of 2,5-Dimethylfuran-3-thiol in 0.6-

0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Degassing (Optional but Recommended): For sensitive samples or for long-term

experiments, degas the sample by bubbling an inert gas (argon or nitrogen) through the

solution for several minutes to remove dissolved oxygen, which can broaden NMR signals.

NMR Instrumentation and Parameters:

Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

Probe: 5 mm broadband probe.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence (zg30).

Number of Scans: 16-64, depending on concentration.

Relaxation Delay (d1): 1-2 seconds.

Acquisition Time (aq): 3-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay (d1): 2 seconds.

Spectral Width: 0-220 ppm.

Workflow Diagram for NMR Analysis:
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Sample Preparation Data Acquisition Data Processing

Weigh Sample Dissolve in Deuterated Solvent Transfer to NMR Tube Place in Spectrometer Setup Experiment (1H & 13C) Acquire Data Fourier Transform & Phasing Reference to TMS Integrate & Pick Peaks Assign Signals
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Caption: NMR analysis workflow from sample preparation to spectral interpretation.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic

characteristics of 2,5-Dimethylfuran-3-thiol and establishes robust protocols for its analysis

using GC-MS and NMR spectroscopy. While direct, publicly available experimental data

remains somewhat elusive, the predictive analysis and detailed methodologies presented

herein offer a solid foundation for researchers in the fields of flavor science, drug development,

and chemical synthesis to confidently identify and characterize this important molecule. The

provided protocols are designed to be self-validating and are grounded in established scientific

principles, ensuring the generation of reliable and reproducible data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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